1-(1-Naphthyl)ethylazide-d3
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Overview
Description
1-(1-Naphthyl)ethylazide-d3 is a stable isotope-labeled compound with the molecular formula C12H8D3N3 and a molecular weight of 200.25. It is a derivative of 1-(1-Naphthyl)ethylazide, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of organic chemistry and proteomics .
Preparation Methods
The synthesis of 1-(1-Naphthyl)ethylazide-d3 involves the introduction of an azide group into the naphthalene ring. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with 1-(1-Naphthyl)ethanol.
Azidation: The hydroxyl group of 1-(1-Naphthyl)ethanol is converted to a leaving group, typically using a tosylate or mesylate. This intermediate is then treated with sodium azide to introduce the azide group, forming 1-(1-Naphthyl)ethylazide.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium atoms, typically using deuterium gas or deuterated reagents under specific conditions.
Industrial production methods for this compound are similar but are scaled up to meet the demand for research and development purposes.
Chemical Reactions Analysis
1-(1-Naphthyl)ethylazide-d3 undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common reagents and conditions used in these reactions include sodium azide, tosyl chloride, deuterium gas, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Naphthyl)ethylazide-d3 has a wide range of scientific research applications:
Organic Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Proteomics: The compound is used in the study of protein structures and functions, particularly in labeling experiments.
Metabolic Research: Stable isotope labeling with deuterium allows researchers to study metabolic pathways in vivo safely.
Environmental Science: It is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food
Mechanism of Action
The mechanism of action of 1-(1-Naphthyl)ethylazide-d3 involves its ability to participate in various chemical reactions due to the presence of the azide group. The azide group is highly reactive and can form covalent bonds with other molecules, making it useful in labeling and tracking experiments. The deuterium atoms provide stability and allow for the tracing of metabolic pathways and reaction mechanisms .
Comparison with Similar Compounds
1-(1-Naphthyl)ethylazide-d3 is unique due to its stable isotope labeling with deuterium. Similar compounds include:
1-(1-Naphthyl)ethylazide: The non-deuterated version of the compound.
1-(1-Azidoethyl)naphthalene: Another azide-containing naphthalene derivative.
1-Naphthaleneethylazide: A similar compound with a slightly different structure
These compounds share similar chemical properties but differ in their isotopic composition and specific applications.
Properties
IUPAC Name |
1-(1-azido-2,2,2-trideuterioethyl)naphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-9(14-15-13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPCLNPZBGYRDT-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC2=CC=CC=C21)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676060 |
Source
|
Record name | 1-[1-Azido(2,2,2-~2~H_3_)ethyl]naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189510-47-1 |
Source
|
Record name | 1-[1-Azido(2,2,2-~2~H_3_)ethyl]naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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